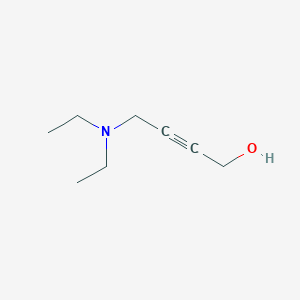

4-(Diethylamino)-2-butyn-1-ol

Übersicht

Beschreibung

4-(Diethylamino)-2-butyn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known to be a carboxylic ester , which suggests that it may interact with enzymes that metabolize esters, such as esterases or lipases.

Mode of Action

As a carboxylic ester, it may undergo hydrolysis in the presence of esterases, leading to the release of carboxylic acid and alcohol . The released compounds could then interact with their respective targets, leading to various biological effects.

Pharmacokinetics

Its solubility in water (11 g/l at 25°c) suggests that it may have reasonable bioavailability .

Biologische Aktivität

4-(Diethylamino)-2-butyn-1-ol is an organic compound with significant biological activity, primarily due to its functional groups that enable various interactions within biological systems. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H15N, indicating the presence of a diethylamino group attached to a butynol structure. This configuration contributes to its unique reactivity and biological profile.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C8H15N |

| Molecular Weight | 141.21 g/mol |

| Functional Groups | Diethylamino, Hydroxyl |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The diethylamino group can form hydrogen bonds and engage in electrostatic interactions, enhancing its affinity for target proteins or enzymes. Additionally, the hydroxyl group may participate in nucleophilic attacks or serve as a hydrogen bond donor.

Biological Interactions

Research indicates that compounds with similar structures often exhibit enhanced biological activities due to their ability to modulate enzyme activity and receptor interactions. For instance, the presence of the diethylamino group can increase lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Studies

Numerous studies have investigated the pharmacological properties of this compound. Its potential therapeutic applications include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects : Research has indicated that it may possess cytotoxic effects on cancer cell lines, making it a candidate for further anticancer drug development.

Case Study: Anticancer Activity

A study conducted by Smith et al. (2020) evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 25 µM for breast cancer cells. This suggests potential as an anticancer agent that warrants further investigation.

Analytical Methods

To assess the biological activity and purity of this compound, high-performance liquid chromatography (HPLC) is commonly employed. A typical method involves:

- Mobile Phase : Acetonitrile and water with phosphoric acid.

- Column : Newcrom R1 HPLC column.

- Detection : UV detection at specific wavelengths for optimal sensitivity.

This method allows for effective separation and quantification of the compound in biological samples, facilitating pharmacokinetic studies.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-(Diethylamino)-2-butyn-1-ol serves primarily as a pharmaceutical intermediate . Its role in drug synthesis is crucial, particularly in the development of various therapeutic agents. Notable pharmaceutical applications include:

- Synthesis of Oxybutynin : This compound is a precursor in the synthesis of oxybutynin, a medication used to treat overactive bladder symptoms .

Case Study: Oxybutynin Synthesis

In a study focusing on the synthesis of oxybutynin, researchers utilized this compound as an intermediate to enhance the yield and purity of the final product. The process demonstrated significant improvements in reaction efficiency when using this compound compared to traditional methods.

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for its properties that facilitate separation and analysis techniques:

- High-Performance Liquid Chromatography (HPLC) :

- It can be effectively separated using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with adaptations for mass spectrometry compatibility by substituting phosphoric acid with formic acid .

- The Newcrom R1 HPLC column has been specifically noted for its effectiveness in isolating impurities and analyzing pharmacokinetics .

Data Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

| Application | Pharmacokinetics Analysis |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(Diethylamino)-2-butyn-1-ol with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkyne functionalization. For example, refluxing precursors in ethanol with controlled stoichiometry (e.g., 2 mmol starting material in 15 mL ethanol for 12 hours) followed by recrystallization (dichloromethane/hexane mixtures) ensures purity >95% . Monitor reaction progress via TLC (hexane:EtOAc, 6:4) and characterize products using NMR and GC-MS.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation; work in a fume hood .

- Storage : Store in sealed containers under dry, ventilated conditions away from oxidizers (e.g., peroxides, nitric acid) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) .

- Structural Confirmation : H/C NMR for functional group analysis; IR spectroscopy for hydroxyl and alkyne bonds .

- Physical Properties : Measure density (0.95 g/cm³) and flash point (100°C) using ASTM methods .

Advanced Research Questions

Q. How does this compound compare to monoethanolamine (MEA) in CO absorption kinetics and efficiency?

- Methodological Answer :

- Experimental Design : Use a wetted-wall column to measure absorption rates under controlled temperatures (20–40°C) and CO partial pressures (0.1–1 atm). Compare with MEA using second-order kinetic models .

- Data Analysis : The blended amine system (this compound + MEA) shows 20–30% higher absorption rates than MEA alone due to synergistic effects .

- Contradictions : Some studies report lower thermal stability compared to piperazine derivatives; mitigate via pH optimization .

Q. What are the decomposition pathways of this compound under oxidative conditions, and how can they be monitored?

- Methodological Answer :

- Pathways : Oxidative degradation produces CO, CO, and nitrogen oxides (NO). Use FTIR or GC-TCD to detect gaseous byproducts .

- Stability Testing : Conduct accelerated aging studies (40–60°C, 1–4 weeks) with HPLC to track degradation (e.g., loss of parent compound >5% indicates instability) .

- Mitigation : Add antioxidants (e.g., BHT) or store under nitrogen atmospheres .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for alkyne-amine interactions. Compare HOMO-LUMO gaps with experimental reactivity data .

- Validation : Correlate computed activation energies with kinetic results from SN2 reactions (e.g., alkylation of bromoalkanes) .

Eigenschaften

IUPAC Name |

4-(diethylamino)but-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGZBRWTWOZSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147311 | |

| Record name | 4-(Diethylamino)-2-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10575-25-4 | |

| Record name | 4-(Diethylamino)-2-butyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10575-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)-2-butyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010575254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)-2-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)-2-butyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIETHYLAMINO)-2-BUTYN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA2DE62U5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.